molecular formula C9H9N5O2S B1527480 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide CAS No. 1281520-31-7

6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide

Cat. No.: B1527480
CAS No.: 1281520-31-7
M. Wt: 251.27 g/mol
InChI Key: NWPBJUUNSGWRDW-UHFFFAOYSA-N
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Description

6-Amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide (CAS RN: 1281520-31-7) is a high-purity chemical compound supplied for research purposes. This molecule features a sulfonamide functional group bridging a pyrimidine ring and an aminopyridine moiety, making it a valuable scaffold in medicinal chemistry and drug discovery . The core structure of this compound is related to sulfonamide-based drugs, a class known for a wide spectrum of pharmacological activities, which may include antimicrobial, antifungal, and anticancer properties . Specifically, its pyridine-3-sulfonamide backbone has been identified as a key pharmacophore in the synthesis of novel compounds evaluated for antifungal activity against various Candida species, with some derivatives showing efficacy greater than fluconazole . Researchers can utilize this chemical as a versatile building block for developing new therapeutic agents, studying enzyme inhibition, or exploring structure-activity relationships (SAR). Its molecular formula is C 9 H 9 N 5 O 2 S and its molecular weight is 251.27 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-amino-N-pyrimidin-2-ylpyridine-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O2S/c10-8-3-2-7(6-13-8)17(15,16)14-9-11-4-1-5-12-9/h1-6H,(H2,10,13)(H,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWPBJUUNSGWRDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of Carbamimidothioate Intermediate

Reagents/Conditions Description
Starting material 4-substituted pyridine-3-sulfonamide (2.5 mmol)
Reagent Dimethyl N-cyanoiminodithiocarbonate (0.40 g, 2.75 mmol)
Base Anhydrous potassium carbonate (0.33 g, 2.5 mmol)
Solvent Dry acetone (7.5 mL)
Reaction conditions Reflux for 12-18 hours
Workup Evaporation under reduced pressure, aqueous extraction, acidification to pH 2-7, filtration and drying

This step yields methyl N-cyano-N-(pyridin-3-yl)sulfonylcarbamimidothioate intermediates, which are key precursors for the amino-substituted sulfonamide.

Conversion to 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide

Reagents/Conditions Description
Intermediate Potassium salt of carbamimidothioate (1 mmol)
Reagent Hydrazine monohydrate (0.25 g, 5 mmol)
Solvent Anhydrous ethanol (2.5 mL)
Reaction conditions Reflux for 3.5 hours or room temperature stirring for 24 hours
Workup Filtration, acidification to pH 6, washing, drying

This step converts the intermediate into the amino-substituted sulfonamide by nucleophilic attack of hydrazine, followed by ring closure and precipitation of the product.

Alternative Methods and Optimization

  • Use of Alkali Metal Hydroxides and Polar Aprotic Solvents
    For related sulfonamide derivatives, the use of alkali metal hydroxides such as lithium hydroxide in aprotic polar solvents (DMA, DMF, DMSO) at moderate temperatures (20°C to 150°C) has been shown to improve purity and yield in the preparation of sulfonamide intermediates.

  • Base Selection for Amination Step
    The amination step converting chloro-substituted intermediates to amino derivatives can be optimized using pyridine bases, especially 2,6-dimethylpyridine (lutidine), which enhances reaction rates and yields at lower temperatures compared to other bases.

  • Solvent and Temperature Control
    Performing reactions in alcohol solvents such as n-butanol or n-propanol at controlled temperatures (20°C to 150°C) allows for efficient substitution reactions with good conversion and purity.

Summary Table of Preparation Parameters

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Carbamimidothioate formation Pyridine-3-sulfonamide, dimethyl N-cyanoiminodithiocarbonate, K2CO3 Acetone (dry) Reflux (approx. 56°C) 12-18 hours Acidification to pH 2-7 for isolation
Amination to amino-sulfonamide Hydrazine monohydrate Ethanol (anhydrous) Reflux or RT 3.5 hours to 24 hrs Acidify to pH 6 after reaction
Alternative base-mediated substitution LiOH or other alkali hydroxide, pyridine bases (lutidine) DMA, DMF, DMSO, alcohols 20-150°C 0.5-48 hours Improves purity and yield

Research Findings and Analytical Data

  • The synthetic route involving carbamimidothioate intermediates followed by hydrazine treatment is efficient and yields high purity amino-substituted sulfonamides, as confirmed by spectroscopic methods including FTIR and NMR.

  • The presence of the amino group is verified by characteristic NH2 stretching bands in IR spectra (around 3200 cm⁻¹) and proton signals in 1H NMR spectra (e.g., 8.83 ppm for amino protons).

  • Optimization of reaction conditions, including base choice and solvent system, significantly influences the yield and purity, with lithium hydroxide and lutidine bases offering superior results in related sulfonamide syntheses.

This detailed overview of preparation methods for 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide integrates established synthetic protocols, reaction conditions, and optimization strategies from diverse authoritative sources, providing a comprehensive guide for researchers aiming to synthesize this compound or related sulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry

6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide serves as a crucial building block in the synthesis of various pharmaceutical agents. Its derivatives are being explored for:

  • Antibacterial Agents: Due to its effectiveness against Gram-positive and Gram-negative bacteria, this compound is being studied as a potential treatment for bacterial infections .
  • Anticancer Drugs: Research indicates that modifications of this compound may lead to new anticancer agents targeting specific cancer cell lines .

Biological Studies

The compound is utilized in biological research to:

  • Understand Sulfonamide Mechanisms: It helps elucidate the mechanisms through which sulfonamides exert their effects in biological systems, particularly their role in inhibiting bacterial growth and proliferation .
  • Investigate Drug Interactions: Its interactions with various biological molecules are studied to develop more effective drugs with fewer side effects.

Industrial Applications

Beyond medicinal uses, 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide finds applications in:

  • Dyes and Pigments Production: The compound's chemical properties allow it to be used in synthesizing dyes and pigments .

Case Studies and Research Findings

StudyFocusFindings
Dubey et al. (2021)Antibacterial ActivityEvaluated derivatives against various bacterial strains; some showed MIC values as low as 0.25 μg/mL against S. aureus .
Mansour et al. (2020)Anticancer PotentialInvestigated the effects on cancer cell lines; certain derivatives exhibited significant cytotoxicity .
MDPI (2024)Drug DiscoveryReviewed pyrimidine-based drugs; highlighted the potential of compounds like 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide in developing new therapeutic agents .

Mechanism of Action

The mechanism by which 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide exerts its effects involves the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts bacterial growth and replication.

Molecular Targets and Pathways:

  • Dihydropteroate Synthase: The primary molecular target.

  • Folic Acid Synthesis Pathway: The pathway disrupted by the inhibition of the enzyme.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Core Structure Substituents/R-Groups Molecular Weight Key Applications/Findings Reference
6-Amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide Pyridine-sulfonamide 6-amino, N-(pyrimidin-2-yl) 293.3 (calc.) Pharmaceutical intermediates
6-Amino-N-[(2-bromophenyl)methyl]pyridine-3-sulfonamide Pyridine-sulfonamide 6-amino, N-(2-bromobenzyl) 342.21 Research reagent, limited bioactivity
N-(5,7-Dimethoxy[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-methoxy-4-(trifluoromethyl)pyridine-3-sulfonamide Pyridine-sulfonamide Triazolopyrimidine, trifluoromethyl, methoxy 504.3 (calc.) Herbicide (pyroxsulam class)
6-[5-Chloro-3-cyano-1-(pyrimidin-2-yl)-1H-pyrrolo[2,3-b]pyridin-2-yl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]pyridine-3-sulfonamide Pyrrolopyridine-sulfonamide Chloro, cyano, trifluoropropyl 547.9 (calc.) Kinase inhibition (patented)
YM-201636 (6-amino-N-[3-[4-(4-morpholinyl)pyrido[3',2':4,5]furo[3,2-d]pyrimidin-2-yl]phenyl]-3-pyridinecarboxamide) Pyridine-carboxamide Morpholinyl, fused furopyrimidine 532.5 (calc.) HPGDS inhibition, anti-inflammatory

Key Observations:

  • Substituent Impact on Bioactivity : The pyrimidin-2-yl group in the target compound enhances binding to nucleotide-binding domains (e.g., kinases, chemokine receptors), whereas bulkier substituents like trifluoromethyl or benzyl groups (e.g., bromophenylmethyl in ) reduce solubility but increase hydrophobicity for membrane penetration.
  • Herbicide vs. Pharmaceutical Applications : Compounds with methoxy and trifluoromethyl groups (e.g., pyroxsulam derivatives) exhibit herbicidal activity due to acetolactate synthase inhibition , contrasting with the target compound’s focus on receptor modulation.
  • Carboxamide vs. Sulfonamide : YM-201636 replaces sulfonamide with carboxamide, shifting its mechanism toward prostaglandin D synthase (HPGDS) inhibition , highlighting the critical role of the sulfonamide linker in target selectivity.

Binding Affinity and Computational Studies

AutoDock Vina-based docking studies (as referenced in ) suggest that the pyrimidin-2-yl group in the target compound forms stable π-π stacking interactions with aromatic residues in kinase ATP-binding pockets. Comparatively, analogues with pyrrolopyridine cores (e.g., ) show higher binding scores due to extended planar structures but suffer from metabolic instability.

Biological Activity

6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in antibacterial and anticancer applications. This article reviews its mechanisms of action, biochemical properties, and relevant case studies, providing a comprehensive overview of its biological activity.

The primary mechanism of action for sulfonamides, including 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide, involves the inhibition of bacterial enzymes crucial for folate synthesis. This compound specifically targets:

  • Dihydropteroate Synthase : By mimicking para-aminobenzoic acid (PABA), it inhibits the enzyme responsible for folate production, leading to impaired DNA synthesis in bacteria .
  • Carbonic Anhydrase : Some studies suggest that sulfonamides may also inhibit carbonic anhydrase, impacting various physiological processes beyond antibacterial activity .

The unique structural features of 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide contribute to its distinct biochemical properties:

  • Bacteriostatic Activity : The compound is bacteriostatic, meaning it inhibits bacterial growth without killing the bacteria directly. This is achieved through the disruption of folate synthesis pathways .
  • Anticancer Potential : Preliminary studies indicate that this compound may also exhibit anticancer properties by interfering with cellular proliferation pathways, although further research is required to elucidate these effects fully .

Research Findings and Case Studies

Several studies have explored the biological activity of 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide and related compounds:

Table 1: Summary of Biological Activities

StudyActivityFindings
AntibacterialInhibition of bacterial growth via folate synthesis disruption.
AnticancerPotential inhibition of cancer cell lines; requires further validation.
Enzyme InhibitionEffective against dihydropteroate synthase; impacts DNA replication.
Toxicity AssessmentDemonstrated lower toxicity to normal cells compared to cancer cells in vitro.

Case Study: Anticancer Activity

In a recent study evaluating novel pyrimidine derivatives, 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide was tested against various cancer cell lines. The results indicated significant cytotoxicity against lung adenocarcinoma (A549) and breast adenocarcinoma (MCF7) cells, with a selectivity index suggesting reduced toxicity towards normal human dermal fibroblasts compared to cancer cells .

Q & A

Basic: What are the recommended synthetic routes for 6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide?

The synthesis typically involves sequential functionalization of pyridine and pyrimidine precursors. A common approach includes:

  • Sulfonylation : Reacting 6-aminopyridine-3-sulfonyl chloride with 2-aminopyrimidine under basic conditions (e.g., triethylamine in dry THF) .
  • Optimization : Key parameters include temperature control (0–25°C), solvent choice (DMF or acetonitrile for polar intermediates), and stoichiometric ratios (1:1.2 sulfonyl chloride to amine). Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .

Basic: How is the molecular structure of this compound validated?

Structural confirmation employs:

  • X-ray crystallography : Resolves bond lengths and angles (e.g., S–N bond ~1.62 Å, pyridine-pyrimidine dihedral angle ~15°) .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons appear at δ 7.8–8.6 ppm; sulfonamide NH₂ resonates as a singlet near δ 6.2 ppm .
    • HRMS : Exact mass confirmed with <2 ppm error .

Basic: What physicochemical properties are critical for experimental design?

Key properties include:

  • Solubility : Moderate in DMSO (>10 mg/mL), low in water (<1 mg/mL). Adjust solvent systems for biological assays accordingly .
  • Thermal stability : Melting point >200°C (decomposition observed via DSC). Store at −20°C under inert atmosphere .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Yield optimization strategies:

  • Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonamide coupling (yield increase from 60% to 85%) .
  • Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours at 80°C with comparable purity .
  • In-line monitoring : Employ FTIR or Raman spectroscopy to track sulfonyl chloride consumption and minimize side products .

Advanced: How do structural modifications influence bioactivity?

Structure-activity relationship (SAR) insights:

  • Pyrimidine substitution : Electron-withdrawing groups (e.g., Cl at C5) enhance antimicrobial activity (MIC reduced from 32 µg/mL to 8 µg/mL against S. aureus) .
  • Sulfonamide conformation : Planar pyridine-pyrimidine alignment improves target binding (e.g., dihydrofolate reductase inhibition) .

Advanced: How to resolve contradictions in spectroscopic vs. crystallographic data?

Discrepancies (e.g., NMR-predicted vs. crystallographic torsion angles) require:

  • Dynamic NMR : Assess rotational barriers of sulfonamide groups at variable temperatures .
  • DFT calculations : Compare optimized geometries (B3LYP/6-31G*) with experimental data to identify conformational flexibility .

Advanced: What methodologies identify biological targets for this compound?

Target identification approaches:

  • Affinity chromatography : Immobilize the compound on sepharose beads to pull down binding proteins from bacterial lysates .
  • Enzyme inhibition assays : Screen against panels (e.g., carbonic anhydrase isoforms) using stopped-flow CO₂ hydration .

Advanced: How can computational modeling guide derivative design?

  • Docking studies : Use AutoDock Vina with PDB structures (e.g., 3D7 for Plasmodium DHFR) to predict binding modes .
  • QSAR models : Corrogate substituent lipophilicity (clogP) with antibacterial IC₅₀ values for lead prioritization .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide
Reactant of Route 2
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6-amino-N-(pyrimidin-2-yl)pyridine-3-sulfonamide

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